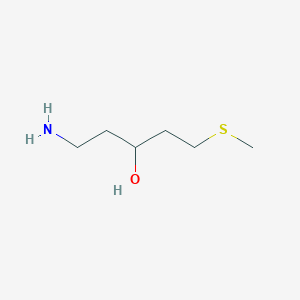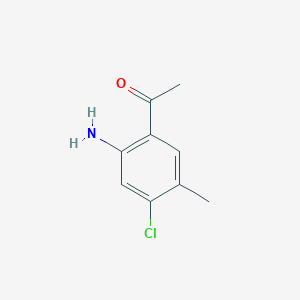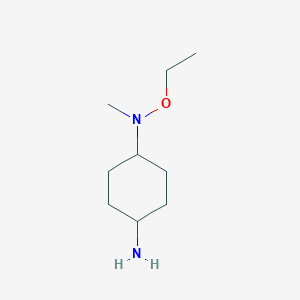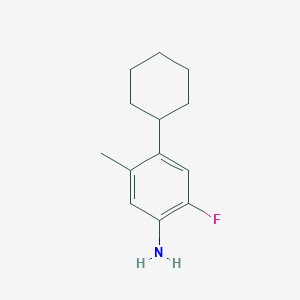
4-Cyclohexyl-2-fluoro-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyl-2-fluoro-5-methylaniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline core is substituted with a cyclohexyl group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-fluoro-5-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino group. The specific steps are as follows:
Nitration: A precursor compound, such as 4-cyclohexyl-2-fluoro-5-methylbenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Cyclohexyl-2-fluoro-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-Cyclohexyl-2-fluoro-5-methylaniline has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein tagging.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Cyclohexyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Cyclohexyl-2-fluoroaniline
- 4-Cyclohexyl-5-methylaniline
- 2-Fluoro-5-methylaniline
Uniqueness
4-Cyclohexyl-2-fluoro-5-methylaniline is unique due to the combination of the cyclohexyl group, fluorine atom, and methyl group on the aniline core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C13H18FN |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
4-cyclohexyl-2-fluoro-5-methylaniline |
InChI |
InChI=1S/C13H18FN/c1-9-7-13(15)12(14)8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3 |
InChIキー |
FBTAAVOGHOGXJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCCC2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)

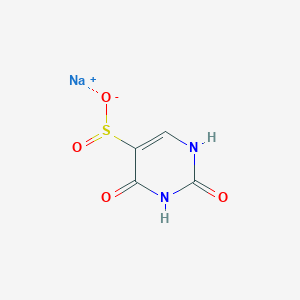
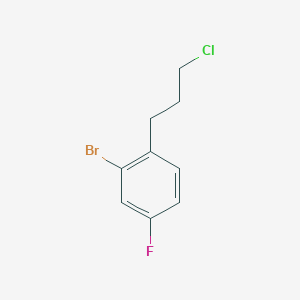
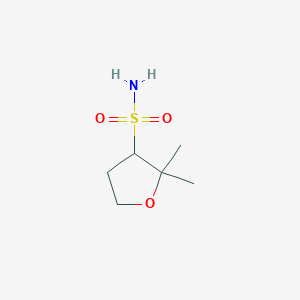
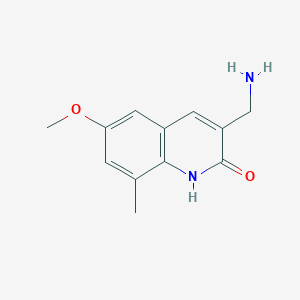
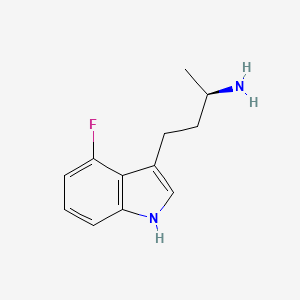
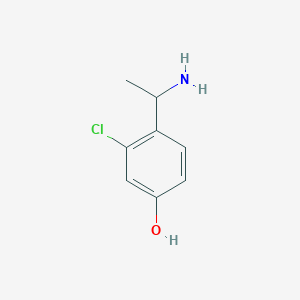
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
